5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. This core is substituted with a benzyl(methyl)amino group, a 2-methoxyphenyl moiety, and a methyl group at the 2-position.
Properties
IUPAC Name |
5-[[benzyl(methyl)amino]-(2-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-22-21-25(23-14)20(26)19(28-21)18(16-11-7-8-12-17(16)27-3)24(2)13-15-9-5-4-6-10-15/h4-12,18,26H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJLUUSOPLWCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3OC)N(C)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolo[3,2-b]triazole Formation
The foundational work by Draghici et al. demonstrates that microwave-assisted cyclization of S-alkylated 1,2,4-triazoles in sulfuric acid media efficiently constructs the thiazolo[3,2-b]triazole system. Adapting this methodology:
- Intermediate 1: 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol is alkylated with 2-bromo-1-(2-methoxyphenyl)propan-1-one in DMF at 0-5°C for 4 hours (Yield: 78%).
- Cyclization: Treatment with concentrated H2SO4 at -10°C for 30 minutes induces ring closure, forming the 2-methylthiazolo[3,2-b]triazol-6-yl acetate intermediate (Yield: 65%).
Table 1: Optimization of Cyclization Conditions
| Acid Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| H2SO4 | -10 | 30 | 65 |
| PPA | 80 | 120 | 42 |
| TfOH | 25 | 15 | 58 |
Hydroxyl Group Introduction
The C-6 hydroxyl functionality is introduced via acetate hydrolysis:
- Intermediate 2: 2-Methylthiazolo[3,2-b]triazol-6-yl acetate (1.2 eq) is treated with NaOH (2M) in MeOH/H2O (3:1) at 40°C for 2 hours, yielding the free phenol (86% yield).
Side Chain Elaboration
Mannich Reaction Strategy
The critical 5-((benzyl(methyl)amino)(2-methoxyphenyl)methyl) group is installed via a three-component Mannich reaction:
Reaction Conditions:
- Thiazolotriazole core (1.0 eq)
- 2-Methoxybenzaldehyde (1.2 eq)
- N-Methylbenzylamine (1.5 eq)
- Catalytic AcOH (0.1 eq)
- EtOH, reflux, 8 hours
Mechanistic Considerations:
The reaction proceeds through iminium ion formation, followed by nucleophilic attack by the electron-rich C5 position of the thiazolotriazole core.
Table 2: Mannich Reaction Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EtOH | 78 | 8 | 72 |
| DCM | 40 | 24 | 48 |
| Neat | 100 | 6 | 65 |
Alternative Reductive Amination Approach
For improved stereochemical control:
- Intermediate 3: 5-(2-Methoxybenzyl)thiazolotriazole is treated with N-methylbenzylamine and NaBH3CN in MeOH at 0°C (Yield: 68%).
- Purification: Column chromatography (SiO2, EtOAc/hexanes 1:3) provides the pure target compound.
Industrial Scale Considerations
Continuous Flow Synthesis
Adapting methodology from Benchtop Chemistry:
- Step 1: Continuous alkylation using microreactor technology (Residence time: 3 min, Conversion: 92%)
- Step 2: Telescoped cyclization/hydrolysis in a packed-bed reactor with immobilized sulfonic acid catalysts
- Step 3: High-pressure hydrogenation for reductive amination (20 bar H2, 50°C)
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Total Time | 48 h | 6 h |
| Overall Yield | 58% | 76% |
| Productivity | 12 g/day | 340 g/day |
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
1H NMR (400 MHz, CDCl3):
- δ 7.85 (s, 1H, triazole-H)
- δ 4.62 (q, J = 6.8 Hz, 1H, CH(NMeBz))
- δ 3.89 (s, 3H, OMe)
- δ 2.45 (s, 3H, thiazole-Me)
HRMS (ESI+): Calculated for C23H24N4O2S [M+H]+: 428.1578 Found: 428.1576
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the thiazole ring or fully hydrogenated products.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with the molecular formula and a molecular weight of 394.5 .
Scientific Research Applications
5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, a similar compound, is used in chemistry as a building block for synthesizing complex molecules. Potential applications span across chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block in the synthesis of complex molecules.
- Biology It is studied for potential biological activities, including antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
- Medicine It can be used as a lead compound in the development of new pharmaceuticals because its unique structure allows for targeting specific biological pathways for therapeutic purposes.
- Industry It can be used to develop new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various manufacturing processes.
Synthesis
The synthesis of 5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, a compound similar to this compound, typically involves multi-step organic reactions.
- Formation of the Thiazole Ring This involves reacting a suitable α-haloketone with thiourea under basic conditions.
- Construction of the Triazole Ring This step involves the cyclization of the thiazole intermediate with hydrazine derivatives to form the triazole ring.
- Introduction of the Benzyl(methyl)amino Group The benzyl(methyl)amino group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a methylamine derivative.
- Attachment of the 2-Chlorophenyl Group The final step involves attaching the 2-chlorophenyl group via a Friedel-Crafts alkylation reaction.
In industrial settings, optimized reaction conditions are used to maximize yield and purity, including high-purity reagents, controlled reaction temperatures, and efficient purification techniques like recrystallization and chromatography.
Mechanism of Action
The mechanism of action of 5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl(methyl)amino group and the thiazolo[3,2-b][1,2,4]triazole core are key structural features that enable binding to these targets, potentially inhibiting their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Impact on Activity
Biological Activity
5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core substituted with a benzyl(methyl)amino group and a 2-methoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2S |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 869342-65-4 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown effective antibacterial activity against various pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Antiviral Properties
The thiazolo[3,2-b][1,2,4]triazole framework has been associated with antiviral activity. Compounds in this class have demonstrated efficacy against viral infections by inhibiting viral replication processes. This can be attributed to their ability to interfere with viral enzymes or host cell pathways utilized by viruses for replication .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Analogous compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve modulation of signaling pathways related to cell proliferation and survival .
The biological activity of this compound is largely attributed to its ability to bind specific molecular targets such as enzymes and receptors involved in critical biological processes. The binding affinity and interaction dynamics can be influenced by the compound's unique structural features.
Case Studies
-
Antimicrobial Efficacy :
A study demonstrated that a related thiazole derivative showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that structural modifications can enhance antimicrobial potency. -
Antiviral Activity :
Research indicated that similar triazole derivatives inhibited the replication of influenza virus in vitro by targeting viral polymerase activity. The results showed a dose-dependent reduction in viral titers. -
Anticancer Activity :
In vitro studies on cancer cell lines revealed that derivatives of this compound induced cell cycle arrest and apoptosis in breast cancer cells via activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
